Monofluoromethylornithine is a fluorinated analog of ornithine, a critical amino acid involved in polyamine biosynthesis. This compound has garnered attention for its potential as an inhibitor of ornithine decarboxylase, an enzyme crucial for the synthesis of polyamines such as putrescine, spermidine, and spermine. Its unique structural properties and biological activity make it a subject of interest in medicinal chemistry and pharmacology.
Monofluoromethylornithine can be derived from various synthetic routes that involve the modification of ornithine or its derivatives. The introduction of fluorine into the molecular structure is significant for enhancing the compound's biological activity and stability.
Monofluoromethylornithine falls under the category of amino acid derivatives and is classified as a polyamine synthesis inhibitor. It is particularly noted for its role in inhibiting the growth of certain bacteria by disrupting their polyamine metabolism.
The synthesis of monofluoromethylornithine typically involves several key steps:
Monofluoromethylornithine has a molecular formula of CHFNO. The structure features a fluoromethyl group (-CHF) attached to the carbon backbone of ornithine. This modification significantly alters its chemical properties compared to non-fluorinated analogs.
Monofluoromethylornithine participates in various chemical reactions primarily related to its role as an inhibitor of polyamine biosynthesis. It acts by competing with ornithine for binding sites on ornithine decarboxylase, thereby reducing the production of polyamines essential for cell growth and function.
Technical details include:
Monofluoromethylornithine inhibits polyamine synthesis through a competitive mechanism at the active site of ornithine decarboxylase. By mimicking ornithine, it effectively blocks the enzyme's activity:
Data from studies indicate that concentrations as low as 50 µM can significantly inhibit spermidine synthase activity in sensitive bacterial strains .
Relevant data indicates that modifications in pH can affect its solubility and reactivity profile .
Monofluoromethylornithine has significant scientific applications:
The biosynthesis of ornithine analogs like monofluoromethylornithine (MFMO) reveals deep evolutionary conservation across kingdoms. Ornithine decarboxylase (ODC), the enzyme target of MFMO, is structurally conserved in eukaryotes and prokaryotes but exhibits critical variations in substrate-binding regions. In Entamoeba histolytica, ODC displays natural resistance to the analog α-difluoromethylornithine (DFMO) due to substitutions in key active-site residues (e.g., Cys360→Ala and Glu314→Ala). These mutations diminish hydrogen bonding with the inhibitor while preserving catalytic function for ornithine [3] [10]. Similarly, Trypanosoma brucei rhodesiense ODC shows intrinsic DFMO insensitivity compared to the susceptible T. b. gambiense isoform, underscoring how minor sequence divergence influences drug efficacy [9]. Phylogenetic analysis positions E. histolytica ODC as an "evolutionary bridge" between functional decarboxylases and catalytically inactive antizyme inhibitors (AZIs), sharing 45–50% identity with human ODC but featuring AZI-like substitutions near the substrate pocket [10].
Table 1: Evolutionary Divergence in ODC Homologs Influencing Fluorinated Ornithine Analog Sensitivity
Organism | Key Active-Site Residues | Catalytic Efficiency (kcat/KM) | MFMO/DFMO Sensitivity | |
---|---|---|---|---|
Homo sapiens | Cys360, Glu314 | 1.5 × 106 M-1s-1 | Low | |
Trypanosoma b. gambiense | Cys360, Glu314 | 8.7 × 105 M-1s-1 | High | |
Trypanosoma b. rhodesiense | Similar to T. b. gambiense | Comparable to T. b. gambiense | Moderate | |
Entamoeba histolytica | Ala360, Ala314 | 2.1 × 104 M-1s-1 | Resistant | |
Pseudomonas aeruginosa | Cys homologs | Not characterized | Moderate (DFMO) | [2] [9] [10] |
Prokaryotes employ specialized enzymatic machinery to incorporate fluoromethyl groups into ornithine analogs. Fluorinated compounds like MFMO act as suicide inhibitors of polyamine-biosynthetic enzymes. In Escherichia coli and Pseudomonas aeruginosa, fluoromethylornithine analogs irreversibly inhibit ornithine decarboxylase (ODC) via nucleophilic substitution at the active site. DL-α-monofluoromethylornithine (MFMO) inactivates ODC with a Ki of 0.36 mM and 0.30 mM in E. coli and P. aeruginosa, respectively. This inhibition depletes putrescine and spermidine pools, increasing bacterial generation time by 40–70%—effects reversed by exogenous polyamine supplementation [2].
The chemical mechanism involves SN2 attack by a catalytic aspartate residue (e.g., Asp104 in Burkholderia fluoroacetate dehalogenase) on the α-carbon of MFMO, releasing fluoride and forming an ester intermediate. Halide-stabilizing residues (His149, Trp150, Tyr212) position the fluoride for displacement via hydrogen bonding. This "halide pocket" is exquisitely selective for fluorine due to its small atomic radius, explaining why chloroacetate analogs exhibit lower turnover rates [6]. Glutathione-dependent defluorinases further process fluorinated intermediates in some bacteria, analogous to mammalian glutathione S-transferase zeta 1 (GSTZ1) activity, though prokaryotic systems favor direct decarboxylase inhibition [6] [9].
Directed evolution has emerged as a key strategy to optimize aminotransferases for fluorinated ornithine analog biosynthesis. CRISPR-based mutagenesis systems like pEvolvR enable high-throughput screening of enzyme variants. For example, ornithine cyclodeaminase (OCD) from Pseudomonas putida was engineered using growth-coupled selection in Corynebacterium crenatum chassis cells. Mutants were screened for enhanced catalytic efficiency (kcat/KM) toward fluorinated substrates via rare-codon-based selection. The triple mutant OCDK205G/M86K/T162A exhibited a 2.85-fold increase in activity for L-proline synthesis from L-arginine precursors, a pathway relevant to fluorinated analog production [4].
Critical advancements include:
Efficient MFMO biosynthesis requires metabolic channeling to minimize intermediate diffusion and competing reactions. Polyamine auxotrophy in engineered hosts creates selection pressure for pathway optimization. In Corynebacterium crenatum—a high L-arginine producer—MFMO synthesis involves:
These strategies enabled 38.4 g/L L-proline titers in 5-L fermenters, demonstrating feasibility for scaled fluorinated ornithine analog production. In E. coli, polyamine transport systems (e.g., potABCD) were deleted to prevent compensatory uptake of environmental polyamines, forcing dependence on engineered pathways. This approach increased sensitivity to ODC inhibitors like MFMO by 95% in minimal media [2] [4].
Table 2: Metabolic Engineering Strategies for Fluorinated Ornithine Analog Synthesis
Host System | Engineering Target | Intervention | Outcome | |
---|---|---|---|---|
Corynebacterium crenatum | L-Arginine pathway | argF suppression via sRNA | 15.3 g/L L-proline (shake flask) | |
Escherichia coli | Polyamine transport | ΔpotABCD knockout | 70% growth inhibition by MFMO | |
Pseudomonas putida | Cofactor balancing | PLP supplementation + ocdmut expression | 2.85× ↑ kcat/KM for OCD | [2] [4] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7